molecular formula C15H26OSi B14598625 Ethyl(2-methylphenoxy)dipropylsilane CAS No. 59646-04-7

Ethyl(2-methylphenoxy)dipropylsilane

Katalognummer: B14598625
CAS-Nummer: 59646-04-7
Molekulargewicht: 250.45 g/mol
InChI-Schlüssel: LKOIMNIAQOSRQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl(2-methylphenoxy)dipropylsilane is an organosilicon compound characterized by the presence of an ethyl group, a 2-methylphenoxy group, and two propyl groups attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methylphenoxy)dipropylsilane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the reaction between 2-methylphenol and ethyl dipropylchlorosilane in the presence of a strong base such as sodium hydride or potassium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson Ether Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl(2-methylphenoxy)dipropylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a strong base like sodium hydride or potassium hydride.

Major Products Formed

    Oxidation: Formation of phenolic derivatives and silanol compounds.

    Reduction: Formation of silane derivatives with reduced functional groups.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl(2-methylphenoxy)dipropylsilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

    Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Ethyl(2-methylphenoxy)dipropylsilane involves its interaction with molecular targets through its phenoxy and silane groups. The compound can form covalent bonds with various substrates, leading to modifications in their chemical and physical properties. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the incorporation of the compound into different molecular frameworks .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenoxytrimethylsilane
  • Ethylphenoxydimethylsilane
  • 2-Methylphenoxytriethylsilane

Uniqueness

Ethyl(2-methylphenoxy)dipropylsilane is unique due to the presence of both ethyl and propyl groups attached to the silicon atom, along with the 2-methylphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

59646-04-7

Molekularformel

C15H26OSi

Molekulargewicht

250.45 g/mol

IUPAC-Name

ethyl-(2-methylphenoxy)-dipropylsilane

InChI

InChI=1S/C15H26OSi/c1-5-12-17(7-3,13-6-2)16-15-11-9-8-10-14(15)4/h8-11H,5-7,12-13H2,1-4H3

InChI-Schlüssel

LKOIMNIAQOSRQO-UHFFFAOYSA-N

Kanonische SMILES

CCC[Si](CC)(CCC)OC1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.